molecular formula C10H12BrNO B14063445 1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one

1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one

Cat. No.: B14063445
M. Wt: 242.11 g/mol
InChI Key: JDJOSADSSWZQKV-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12BrNO This compound is characterized by the presence of an amino group, a bromomethyl group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one typically involves the bromination of a suitable precursor, followed by the introduction of the amino group. One common method involves the bromination of 2-methylphenylpropan-1-one using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromomethyl derivative is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or nitric acid under controlled temperature.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of hydroxymethyl, cyanomethyl, or thiomethyl derivatives.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives that may exhibit biological activity. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-3-(chloromethyl)phenyl)propan-1-one
  • 1-(2-Amino-3-(iodomethyl)phenyl)propan-1-one
  • 1-(2-Amino-3-(methyl)phenyl)propan-1-one

Uniqueness

1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-[2-amino-3-(bromomethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H12BrNO/c1-2-9(13)8-5-3-4-7(6-11)10(8)12/h3-5H,2,6,12H2,1H3

InChI Key

JDJOSADSSWZQKV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC(=C1N)CBr

Origin of Product

United States

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